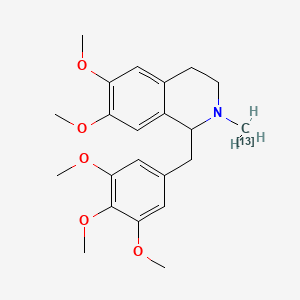
5'-Methoxylaudanosine-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Methoxylaudanosine-13C is a stable isotope-labeled version of the naturally occurring alkaloid 5’-Methoxylaudanosine. This compound belongs to the class of benzylisoquinoline alkaloids and is commonly found in several medicinal plants, including species from the Papaveraceae family . The stable isotopic labeling allows for the differentiation and quantification of 5’-Methoxylaudanosine in biological samples, providing valuable information on its absorption, distribution, metabolism, and excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5’-Methoxylaudanosine-13C typically involves the incorporation of the stable carbon isotope (^13C) into the precursor molecule during the synthesis process . One method utilizes 3,4,5-trimethoxyphenylacetic acid and 3,4-dimethoxyphenethylamine as raw materials, employing a condensation cyclization one-pot process . Another method involves the use of sodium methoxide solution to neutralize hydrochloride, simplifying the process and achieving a total yield of nearly 60% .
Industrial Production Methods: Industrial production methods for 5’-Methoxylaudanosine-13C are not extensively documented. the methods mentioned above can be scaled up for industrial purposes, ensuring the incorporation of the stable isotope (^13C) during the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5’-Methoxylaudanosine-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of 5’-Methoxylaudanosine-13C include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce amine derivatives.
Scientific Research Applications
5’-Methoxylaudanosine-13C is primarily used as a research tool for studying the metabolism, pharmacokinetics, and pharmacodynamics of 5’-Methoxylaudanosine . Its stable isotopic labeling allows for accurate quantification and differentiation in biological samples, providing critical information for drug development and pharmacological studies . Additionally, it is used in the synthesis of neuromuscular blocking agents .
Mechanism of Action
The mechanism of action of 5’-Methoxylaudanosine-13C involves its interaction with specific molecular targets and pathways. As a benzylisoquinoline alkaloid, it may interact with neurotransmitter receptors and enzymes involved in neurotransmission. The stable isotope labeling allows researchers to track its distribution and effects in biological systems, providing insights into its mechanism of action.
Comparison with Similar Compounds
Similar Compounds:
- 5’-Methoxylaudanosine
- Laudanosine
- Papaverine
- Noscapine
Uniqueness: 5’-Methoxylaudanosine-13C is unique due to its stable isotopic labeling, which allows for precise tracking and quantification in biological studies . This feature distinguishes it from other similar compounds and makes it a valuable research tool for studying the pharmacokinetics and pharmacodynamics of benzylisoquinoline alkaloids.
Properties
Molecular Formula |
C22H29NO5 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
6,7-dimethoxy-2-(113C)methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C22H29NO5/c1-23-8-7-15-12-18(24-2)19(25-3)13-16(15)17(23)9-14-10-20(26-4)22(28-6)21(11-14)27-5/h10-13,17H,7-9H2,1-6H3/i1+1 |
InChI Key |
ALQIPWOCCJXSKZ-OUBTZVSYSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2[13CH3])OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















